molecular formula C22H21FN2O2 B11299083 N-(3-fluorobenzyl)-4-(propan-2-yloxy)-N-(pyridin-2-yl)benzamide

N-(3-fluorobenzyl)-4-(propan-2-yloxy)-N-(pyridin-2-yl)benzamide

Cat. No.: B11299083
M. Wt: 364.4 g/mol
InChI Key: CLTIRWQONPYLDC-UHFFFAOYSA-N
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Description

N-[(3-Fluorophenyl)methyl]-4-(propan-2-yloxy)-N-(pyridin-2-yl)benzamide is a complex organic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorophenyl group, a propan-2-yloxy group, and a pyridin-2-yl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-fluorophenyl)methyl]-4-(propan-2-yloxy)-N-(pyridin-2-yl)benzamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like toluene or dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions

N-[(3-Fluorophenyl)methyl]-4-(propan-2-yloxy)-N-(pyridin-2-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

N-[(3-Fluorophenyl)methyl]-4-(propan-2-yloxy)-N-(pyridin-2-yl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(3-fluorophenyl)methyl]-4-(propan-2-yloxy)-N-(pyridin-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit the activity of certain kinases or interact with neurotransmitter receptors, thereby influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the fluorophenyl group enhances its stability and reactivity, while the pyridin-2-yl group contributes to its biological activity .

Properties

Molecular Formula

C22H21FN2O2

Molecular Weight

364.4 g/mol

IUPAC Name

N-[(3-fluorophenyl)methyl]-4-propan-2-yloxy-N-pyridin-2-ylbenzamide

InChI

InChI=1S/C22H21FN2O2/c1-16(2)27-20-11-9-18(10-12-20)22(26)25(21-8-3-4-13-24-21)15-17-6-5-7-19(23)14-17/h3-14,16H,15H2,1-2H3

InChI Key

CLTIRWQONPYLDC-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)N(CC2=CC(=CC=C2)F)C3=CC=CC=N3

Origin of Product

United States

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